![molecular formula C18H16N4O3 B4428434 5-benzyl-7-hydroxy-1,3-dimethyl-1H-imidazo[4,5-g]quinoxaline-2,6(3H,5H)-dione](/img/structure/B4428434.png)
5-benzyl-7-hydroxy-1,3-dimethyl-1H-imidazo[4,5-g]quinoxaline-2,6(3H,5H)-dione
描述
Synthesis Analysis
The synthesis of related quinoxaline derivatives often involves multicomponent reactions or domino reactions, offering efficient pathways to these complex molecules. For example, the use of L-proline catalyzed reactions for the synthesis of quinoxaline derivatives shows the potential for creating diverse compounds through relatively simple and metal-free conditions (S. Karamthulla et al., 2014). Furthermore, innovative methodologies like I2-mediated sp3 C–H amination have been developed for the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, showcasing the evolution of synthesis techniques that are operationally simple and scalable (Wenjun Chen et al., 2020).
Molecular Structure Analysis
The molecular structure of imidazoquinoxaline derivatives has been extensively analyzed through various spectroscopic techniques. Studies often involve 1H NMR, 13C NMR, IR spectra, and X-ray diffraction to confirm the structure and composition of synthesized compounds. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates led to the formation of novel compounds, whose structures were thoroughly characterized using these spectroscopic methods (A. Klásek et al., 2010).
Chemical Reactions and Properties
Imidazoquinoxaline derivatives participate in a variety of chemical reactions, leading to the formation of novel compounds with potential biological activities. For example, the synthesis of benzo[g]imidazo[1,2-a]quinolinedione derivatives via a one-pot, four-component reaction demonstrates the compound's reactivity and the ability to form fused polycyclic structures related to bioactive heterocycles (M. Bayat et al., 2016).
Physical Properties Analysis
The physical properties of imidazoquinoxaline derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. Detailed physical property analysis can be found in studies where compounds are characterized post-synthesis, providing insights into their stability and applicability in further research and development.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, define the utility of imidazoquinoxaline derivatives in chemical synthesis and potential industrial applications. For instance, the study on the N-oxidative metabolism of specific imidazoquinoxaline derivatives in humans highlights the metabolic transformation pathways these compounds undergo, shedding light on their chemical behavior in biological systems (R. Turesky et al., 2007).
作用机制
The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
未来方向
属性
IUPAC Name |
5-benzyl-1,3-dimethyl-8H-imidazo[4,5-g]quinoxaline-2,6,7-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-20-14-8-12-13(9-15(14)21(2)18(20)25)22(17(24)16(23)19-12)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZCDQDSHAGGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C3C(=C2)NC(=O)C(=O)N3CC4=CC=CC=C4)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



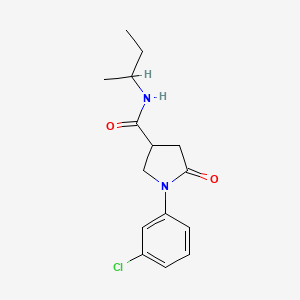

![6-(2-methylphenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428371.png)
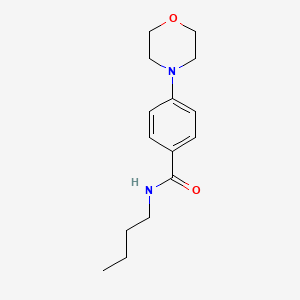
![6-[2-(4-isopropylphenyl)vinyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428387.png)
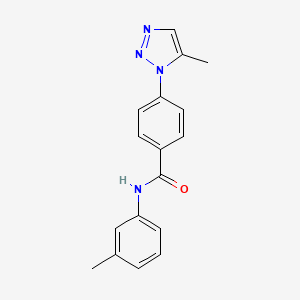
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4428417.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4428420.png)
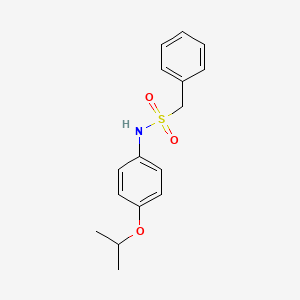
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4428432.png)
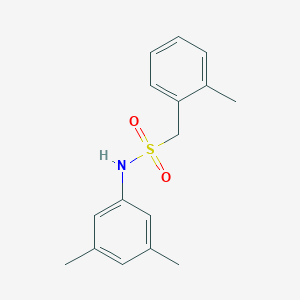
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine hydrochloride](/img/structure/B4428451.png)
![8-benzyl-1,7-dimethyl-3-[2-(4-morpholinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4428456.png)
![N-(4-ethoxyphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4428457.png)